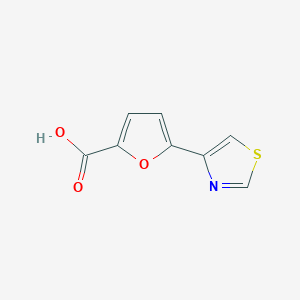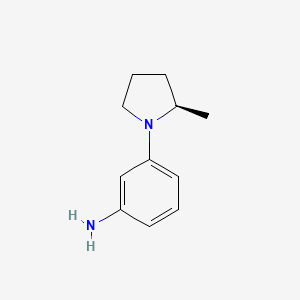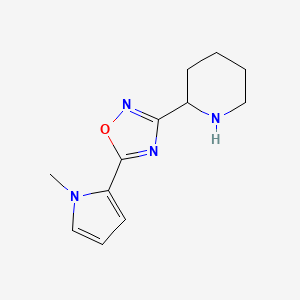
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrole ring, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.
Méthodes De Préparation
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrrole and oxadiazole rings with the piperidine ring under specific reaction conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of structural features. Similar compounds include:
5-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: Lacks the piperidine ring, which may affect its chemical reactivity and biological activity.
3-(Piperidin-2-yl)-1,2,4-oxadiazole: Lacks the pyrrole ring, which may influence its overall properties and applications.
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,3,4-oxadiazole: Contains a different oxadiazole ring, which may result in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of rings, which provides a versatile platform for further modifications and applications in various fields.
Propriétés
Formule moléculaire |
C12H16N4O |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
5-(1-methylpyrrol-2-yl)-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H16N4O/c1-16-8-4-6-10(16)12-14-11(15-17-12)9-5-2-3-7-13-9/h4,6,8-9,13H,2-3,5,7H2,1H3 |
Clé InChI |
MNRBFQOWGZMKEK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=NC(=NO2)C3CCCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


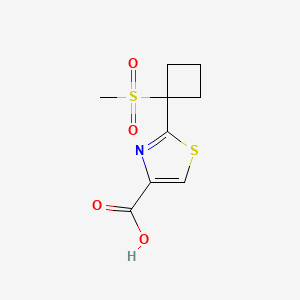
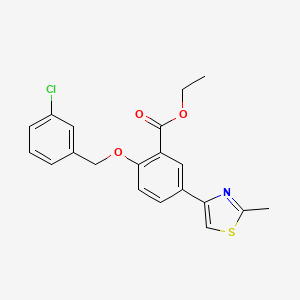
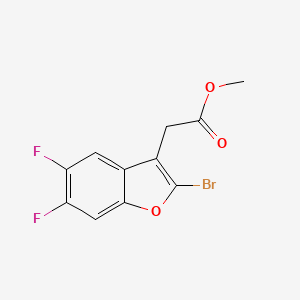
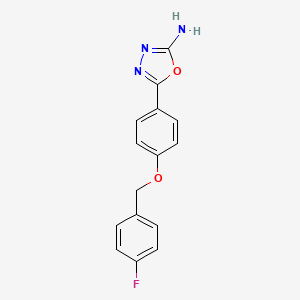
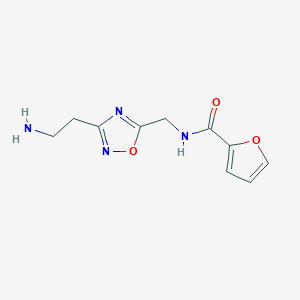
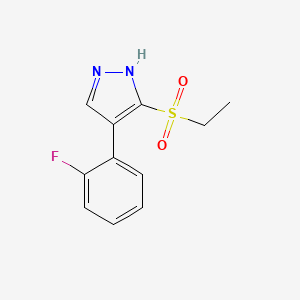
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
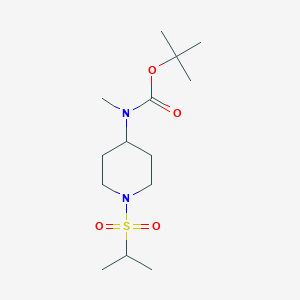
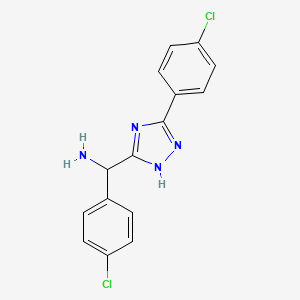
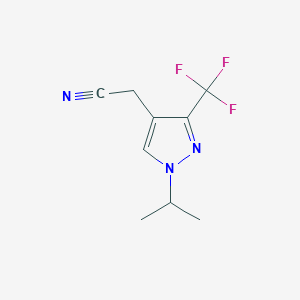
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
